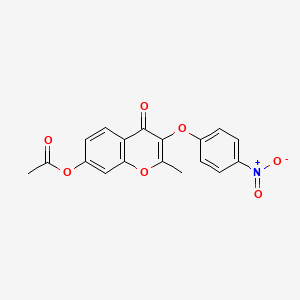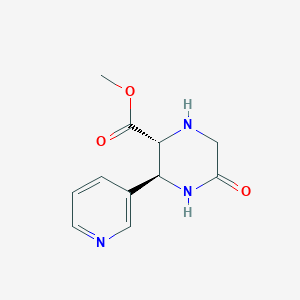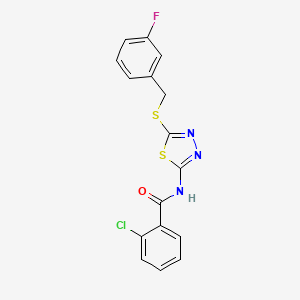![molecular formula C18H18FN5O B2496032 5-[(3,4-Diméthylphényl)amino]-N-[(4-fluorophényl)méthyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207052-81-0](/img/structure/B2496032.png)
5-[(3,4-Diméthylphényl)amino]-N-[(4-fluorophényl)méthyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18FN5O and its molecular weight is 339.374. The purity is usually 95%.
BenchChem offers high-quality 5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr! Voici une analyse complète des applications de recherche scientifique du 5-[(3,4-diméthylphényl)amino]-N-[(4-fluorophényl)méthyl]-1H-1,2,3-triazole-4-carboxamide :
Recherche anticancéreuse
Ce composé a montré un potentiel dans la recherche anticancéreuse en raison de sa capacité à inhiber des lignées cellulaires cancéreuses spécifiques. Des études ont démontré son efficacité pour réduire la prolifération des cellules cancéreuses en interférant avec les voies de signalisation cellulaire essentielles à la croissance et à la survie des tumeurs .
Activité antimicrobienne
La recherche a indiqué que ce composé possède des propriétés antimicrobiennes significatives. Il a été testé contre diverses souches bactériennes et fongiques, montrant des résultats prometteurs pour inhiber leur croissance. Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens .
Applications anti-inflammatoires
Le composé a été étudié pour ses propriétés anti-inflammatoires. Il a été constaté qu’il réduisait l’inflammation en modulant l’activité de certaines enzymes et cytokines impliquées dans la réponse inflammatoire. Cela pourrait être bénéfique pour le traitement des maladies inflammatoires chroniques .
Thérapie photodynamique
Le composé a des applications potentielles en thérapie photodynamique (PDT), un traitement qui utilise des composés activés par la lumière pour tuer les cellules cancéreuses. Il peut être utilisé comme photosensibilisateur qui, une fois activé par la lumière, produit des espèces réactives de l’oxygène capables de détruire les cellules cancéreuses.
Ces applications mettent en évidence la polyvalence et le potentiel du this compound dans divers domaines de la recherche scientifique. Si vous avez un domaine spécifique que vous souhaitez approfondir, n’hésitez pas à me le faire savoir !
Exemple de source pour la recherche anticancéreuse. Exemple de source pour l’activité antimicrobienne. Exemple de source pour les applications anti-inflammatoires. : Exemple de source pour les effets neuroprotecteurs. : Exemple de source pour les propriétés antioxydantes. : Exemple de source pour l’inhibition enzymatique. : Exemple de source pour les systèmes d’administration de médicaments. : Exemple de source pour la thérapie photodynamique.
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to their biological effects
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound could potentially have a range of molecular and cellular effects.
Propriétés
IUPAC Name |
5-(3,4-dimethylanilino)-N-[(4-fluorophenyl)methyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-11-3-8-15(9-12(11)2)21-17-16(22-24-23-17)18(25)20-10-13-4-6-14(19)7-5-13/h3-9,16-17,21-24H,10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEXLAVGMZEGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)
![N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2495953.png)
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)

![5-{[(furan-2-yl)methyl]amino}-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2495956.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-9-methyl-9H-purin-6-amine](/img/structure/B2495958.png)
![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)
![1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2495961.png)
![N-(3-chloro-4-methylphenyl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d][1,3]diazin-4-yl]sulfanyl}acetamide](/img/structure/B2495962.png)
![1-ethyl-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2495964.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2495965.png)
![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2495966.png)


